molecular formula C7H6BrNO B1289445 2-Amino-4-bromobenzaldehyde CAS No. 59278-65-8

2-Amino-4-bromobenzaldehyde

Cat. No. B1289445
CAS RN: 59278-65-8
M. Wt: 200.03 g/mol
InChI Key: ZZVUOSVSPAPBEJ-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzaldehyde is a chemical compound that serves as a key intermediate in various synthetic processes. It is characterized by the presence of an amino group and a bromine atom on the benzaldehyde structure, which allows it to undergo a range of chemical reactions. The compound's reactivity is leveraged in the synthesis of complex molecules, including polymers and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 2-Amino-4-bromobenzaldehyde has been explored in several studies. For instance, a cascade reaction of 2-aminobenzaldehydes with arylamines catalyzed by scandium pentafluorobenzoate has been reported, leading to the formation of polycyclic ring-fused aminals . Another study describes the synthesis of 3-unsubstituted-2-aroylindoles from N-(2-aminobenzylidene)-4-methylanilines, which are presented as a stable and cheap alternative to 2-aminobenzaldehydes . Additionally, a method involving the reduction of o-nitrobenzaldehyde followed by bromination has been used to synthesize 2-Amino-3,5-dibromobenzaldehyde with a high overall yield .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Amino-4-bromobenzaldehyde has been elucidated using various spectral techniques. For example, the novel N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine compound was characterized by single crystal X-ray diffraction analysis, which confirmed its 3D molecular structure .

Chemical Reactions Analysis

2-Amino-4-bromobenzaldehyde and its analogs participate in a variety of chemical reactions. The compound has been used in palladium-catalyzed carbonylative cyclization reactions with primary amines to yield 3-(alkylamino)isoindolin-1-ones . Furthermore, the anhydro-polymers of 2-aminobenzaldehyde have been studied, revealing complex structures formed under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-bromobenzaldehyde derivatives are influenced by their functional groups and molecular structure. The stability of 2-aminobenzaldehyde and its polymers has been quantitatively assessed, providing insights into the compound's behavior under different storage conditions . The synthesis process of 2-Amino-3,5-dibromobenzaldehyde has been optimized to achieve high yields, indicating the importance of reaction conditions in determining the physical properties of the final product .

Safety And Hazards

This compound is considered hazardous. It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

2-Amino-4-bromobenzaldehyde is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

properties

IUPAC Name

2-amino-4-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUOSVSPAPBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591587
Record name 2-Amino-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromobenzaldehyde

CAS RN

59278-65-8
Record name 2-Amino-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromobenzaldehyde
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Synthesis routes and methods I

Procedure details

16.1 ml of an aqueous 29% ammonia solution was added to a mixture of 5.0 g of 2-nitro-4-bromobenzaldehyde, 60.4 g of iron (II) sulfate heptahydrate, 200 ml of methanol, 100 ml of water and 335 μl of concentrated hydrochloric acid in an oil bath kept at 90° C., followed by heating under stirring for 10 minutes. After cooling as it was, insoluble matters were filtered through Celite and the filtrate was extracted with ethyl acetate. The organic phase was washed with brine and the solvent was removed, to give 3.9 g of the target compound.
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Synthesis routes and methods II

Procedure details

To a 0.2M solution of 4-bromo-2-nitrobenzaldehyde in acetic acid and ethanol (v/v 1:1) solvent system was added iron powder. The reaction mixture was stirred at ambient temperature under Argon for 1.5 h and LCMS showed the reaction was complete. Insoluble solid was filtered off and the filtrate was concentrated in vacuum. Residue was diluted with ethyl acetate and was washed with saturated sodium bicarbonate, brine, dried over sodium sulfate and concentrated. Crude product was purified by Biotage using 15% ethyl acetate in hexane to give desired product in 38% yield. ES/MS m/z 200/202 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromobenzaldehyde
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Reactant of Route 4
2-Amino-4-bromobenzaldehyde
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Reactant of Route 6
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Citations

For This Compound
3
Citations
S Sharma, M Kumar, V Bhatt, OS Nayal, MS Thakur… - Tetrahedron …, 2016 - Elsevier
Vasicine, a quinazoline alkaloid, from the leaves of Adhatoda vasica, has been utilized as an efficient catalyst for metal and base free Henry reaction of various aldehydes with nitro …
Number of citations: 9 www.sciencedirect.com
JR Baker, J Gilbert, S Paula, X Zhu, JA Sakoff… - …, 2018 - Wiley Online Library
… (Z)-3-(2-amino-4-bromophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (33): Synthesized using the general procedure as for 13, using 2-amino-4-bromobenzaldehyde (1.05 equiv, 210 mg, …
G Zhang - 2007 - search.proquest.com
A series of 3, 3'-polymethylene-bridged 2, 2'-biquinoline and 2, 6-di-(quinolin-2'-yl) pyridines (dqp) brominated at 6-or 7-position were synthesized utilizing the Friedländer reaction. The …
Number of citations: 0 search.proquest.com

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